molecular formula C8H12ClNO3S B1383455 (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 1803587-82-7

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No. B1383455
CAS RN: 1803587-82-7
M. Wt: 237.7 g/mol
InChI Key: RMFLEGXHBIWIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1803587-82-7 . It has a molecular weight of 237.71 . The compound is typically stored at temperatures below -10 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of oxazoline compounds, such as “(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride”, has been a subject of numerous studies . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of “(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride” includes a five-membered oxazoline ring with a tert-butyl group attached to the 5-position of the ring . The Inchi Code for the compound is 1S/C8H12ClNO3S/c1-8(2,3)7-4-6(10-13-7)5-14(9,11)12/h4H,5H2,1-3H3 .

Scientific Research Applications

Organic Synthesis

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride: is a valuable reagent in organic synthesis. It can act as a sulfonylating agent to introduce the methanesulfonyl functional group into organic molecules. This transformation is crucial for the synthesis of sulfonamides, which are prominent in medicinal chemistry due to their antibiotic properties .

Drug Development

In drug development, this compound can be used to modify the pharmacokinetic properties of drug candidates. By attaching the methanesulfonyl group to various pharmaceuticals, researchers can improve the solubility, absorption, and metabolic stability of these compounds, enhancing their efficacy and safety profiles .

Material Science

The compound finds applications in material science, particularly in the development of advanced polymers. Its incorporation into polymer chains can lead to materials with improved thermal stability and chemical resistance, which are desirable traits for high-performance plastics and coatings .

Agricultural Chemistry

In agricultural chemistry, (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be utilized to create novel pesticides and herbicides. The sulfonyl moiety is a common feature in many agrochemicals, contributing to their effectiveness in controlling pests and weeds .

Biochemistry Research

Biochemists use this compound as a tool for probing protein structure and function. It can selectively modify sulfhydryl groups in proteins, which is useful in studying protein folding, enzyme activity, and protein-protein interactions .

Environmental Science

This chemical is used in environmental science to study soil and water pollution. It can serve as a marker or tracer to track the movement and transformation of organic pollutants in the environment, aiding in the development of remediation strategies .

Analytical Chemistry

In analytical chemistry, it’s employed as a derivatization agent for the detection and quantification of various organic compounds. When used in chromatography or mass spectrometry, it can enhance the signal and resolution of the analytes, leading to more accurate measurements .

Photographic Industry

Lastly, the compound has potential applications in the photographic industry. It can be used in the formulation of photoresists or as a component in the synthesis of dyes and pigments that are sensitive to light, playing a role in the production of high-quality photographic materials .

properties

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3S/c1-8(2,3)7-4-6(10-13-7)5-14(9,11)12/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLEGXHBIWIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

CAS RN

1803587-82-7
Record name (5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Reactant of Route 3
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Reactant of Route 5
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Reactant of Route 6
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.